- Synthesis and anti-inflammatory activity of 2-substituted-((N,N-disubstituted)-1,3-benzoxazole)-5-carboxamidesYaoxue Xuebao, 2010, 45(6), 730-734,
Cas no 924869-17-0 (Methyl 1,3-benzoxazole-5-carboxylate)

924869-17-0 structure
Product name:Methyl 1,3-benzoxazole-5-carboxylate
Methyl 1,3-benzoxazole-5-carboxylate Chemical and Physical Properties
Names and Identifiers
-
- Methyl benzo[d]oxazole-5-carboxylate
- Methyl 1,3-benzoxazole-5-carboxylate
- Benzoxazol-5-carbonsaeure-methylester
- benzoxazole-5-carboxylic acid methyl ester
- methyl benzoxazole-5-carboxylate
- methylbenzoxazolecarboxylate
- Methyl 5-Benzoxazolecarboxylate
- Methyl1,3-benzoxazole-5-carboxylate
- Methyl5-Benzoxazolecarboxylate
- VHLBJWCXFIGALN-UHFFFAOYSA-N
- SBB089241
- KM3109
- Methyl 1,3-benzoxazole-5-carboxylate #
- SY022495
- ST24031186
- 5-(Methoxycarbonyl)benzoxazole
- DTXSID40343463
- CS-0028769
- SCHEMBL6761565
- Methylbenzo[d]oxazole-5-carboxylate
- 924869-17-0
- DA-40499
- W18095
- ZLB86917
- 5-Benzoxazolecarboxylic acid methyl ester
- J-522591
- EA-0853
- AKOS005072358
- MFCD08689687
-
- MDL: MFCD08689687
- Inchi: 1S/C9H7NO3/c1-12-9(11)6-2-3-8-7(4-6)10-5-13-8/h2-5H,1H3
- InChI Key: VHLBJWCXFIGALN-UHFFFAOYSA-N
- SMILES: O=C(C1C=C2C(OC=N2)=CC=1)OC
Computed Properties
- Exact Mass: 177.04300
- Monoisotopic Mass: 177.042593085g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 207
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 52.3
Experimental Properties
- Melting Point: 110-111
- PSA: 52.33000
- LogP: 1.61440
Methyl 1,3-benzoxazole-5-carboxylate Security Information
- Signal Word:Warning
- Hazard Statement: H315-H319-H335
- Warning Statement: P261-P305+P351+P338
-
Hazardous Material Identification:
- HazardClass:IRRITANT
- Storage Condition:Sealed in dry,Room Temperature
Methyl 1,3-benzoxazole-5-carboxylate Customs Data
- HS CODE:2934999090
- Customs Data:
China Customs Code:
2934999090Overview:
2934999090. Other heterocyclic compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934999090. other heterocyclic compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
Methyl 1,3-benzoxazole-5-carboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
eNovation Chemicals LLC | Y0993498-10g |
Methyl1,3-benzoxazole-5-carboxylate |
924869-17-0 | 95% | 10g |
$540 | 2024-08-02 | |
abcr | AB257586-1 g |
Methyl 1,3-benzoxazole-5-carboxylate, 95%; . |
924869-17-0 | 95% | 1 g |
€201.10 | 2023-07-20 | |
eNovation Chemicals LLC | Y1046062-5g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 5g |
$175 | 2024-06-07 | |
Ambeed | A182419-100mg |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 100mg |
$14.0 | 2025-02-26 | |
Ambeed | A182419-5g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 5g |
$120.0 | 2025-02-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | M848180-1g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 95% | 1g |
504.00 | 2021-05-17 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51830-1g |
Methyl benzoxazole-5-carboxylate |
924869-17-0 | 1g |
¥526.0 | 2021-09-04 | ||
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | M51830-100mg |
Methyl benzoxazole-5-carboxylate |
924869-17-0 | 100mg |
¥146.0 | 2021-09-04 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | 046880-500mg |
Methyl 1,3-benzoxazole-5-carboxylate |
924869-17-0 | 97% | 500mg |
1105.0CNY | 2021-08-04 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD201263-5g |
Methyl benzo[d]oxazole-5-carboxylate |
924869-17-0 | 97% | 5g |
¥883.0 | 2024-04-17 |
Methyl 1,3-benzoxazole-5-carboxylate Production Method
Production Method 1
Reaction Conditions
1.1 Solvents: Acetic anhydride ; 2 h, reflux
Reference
Production Method 2
Reaction Conditions
1.1 Reagents: 1,1,1,3,3,3-Hexafluoro-2-propanol ; 20 h, 50 °C
Reference
- A Facile C-H Insertion Strategy using Combination of HFIP and Isocyanides: Metal-Free Access to Azole DerivativesAsian Journal of Organic Chemistry, 2020, 9(11), 1793-1797,
Production Method 3
Reaction Conditions
1.1 30 min, 160 °C
Reference
- Synthesis, Structure Revision, and Cytotoxicity of Nocarbenzoxazole GJournal of Natural Products, 2019, 82(5), 1325-1330,
Production Method 4
Reaction Conditions
1.1 Solvents: Formic acid ; 2 h, reflux
Reference
- Synthesis and anti-inflammatory activity of 2-substituted [(N,N-disubstituted)-1,3-benzoxazole]-5-carboxamidesOrganic Chemistry: An Indian Journal, 2009, 5(3), 270-273,
Production Method 5
Reaction Conditions
1.1 2 h, reflux
Reference
- Synthesis and characterization of some benzoxazole derivativesPharmacia Sinica, 2010, 1(2), 105-112,
Production Method 6
Reaction Conditions
1.1 Reagents: Zinc sulfate ; 2 h, reflux
Reference
- In-silico docking investigation, synthesis and in vitro anticancer study of benzoxazole derivativesJournal of Drug Delivery and Therapeutics, 2014, 4(6), 122-126,
Production Method 7
Reaction Conditions
1.1 4 h, reflux
Reference
- Synthesis, characterization and antimicrobial activity of novel substituted benzoxazole derivativesInternational Journal of Chemical Sciences, 2012, 10(2), 619-626,
Production Method 8
Reaction Conditions
Reference
- Synthesis and antiinflammatory activity of some new benzoxazole derivativesAsian Journal of Chemistry, 2008, 20(7), 5367-5371,
Production Method 9
Reaction Conditions
Reference
- Synthesis of some novel 2-substituted-N-aryl-benzoxazole-5-carboxamides using cobalt dipyridine dichloride as a catalystJournal of Heterocyclic Chemistry, 2008, 45(4), 1187-1190,
Production Method 10
Reaction Conditions
Reference
- Benzoxazole derivatives, their preparation method and uses, Korea, , ,
Production Method 11
Reaction Conditions
1.1 2 h, reflux
Reference
- Synthesis and pharmacological screening of some N'[substituted sulfonyl]-1,3-benzoxazole-5-carbohydrazides as an anti-inflammatory agentsWorld Journal of Pharmacy and Pharmaceutical Sciences, 2013, 2(5), 2903-2914,
Production Method 12
Reaction Conditions
1.1 16 h, 140 °C
Reference
- Nickel-Catalyzed Intermolecular Enantioselective Heteroaromatic C-H AlkylationACS Catalysis, 2022, 12(18), 11015-11023,
Production Method 13
Reaction Conditions
1.1 Solvents: Triethyl orthoformate ; 8 h, reflux
Reference
- Cu-Catalyzed Direct C-P Bond Formation through Dehydrogenative Cross-Coupling Reactions between Azoles and Dialkyl PhosphitesJournal of Organic Chemistry, 2019, 84(11), 6868-6878,
Production Method 14
Reaction Conditions
1.1 Reagents: Zinc sulfate ; 2 h, reflux; cooled
1.2 Reagents: Water ; cooled
1.2 Reagents: Water ; cooled
Reference
- In-silico design, synthesis and biological evaluation of N'-[(E)-(4-hydroxy-3-methoxyphenyl) methylidene]-2-methyl-1,3-benzoxazole-5-carbohydrazideAsian Journal of Pharmaceutical and Health Sciences, 2013, 3(1), 661-676,
Methyl 1,3-benzoxazole-5-carboxylate Raw materials
Methyl 1,3-benzoxazole-5-carboxylate Preparation Products
Methyl 1,3-benzoxazole-5-carboxylate Suppliers
Amadis Chemical Company Limited
Gold Member
(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate
Order Number:A860067
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 08:21
Price ($):221.0
Methyl 1,3-benzoxazole-5-carboxylate Related Literature
-
María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
-
Stefan A. Kobel,Olivier Burri,Mukul Girotra,Arne Seitz,Matthias P. Lutolf Lab Chip, 2012,12, 2843-2849
-
Achintesh Narayan Biswas,Purak Das,Sandip Sengupta,Amitava Choudhury,Pinaki Bandyopadhyay RSC Adv., 2011,1, 1279-1286
-
Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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(CAS:924869-17-0)Methyl 1,3-benzoxazole-5-carboxylate

Purity:95%+
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Suzhou Senfeida Chemical Co., Ltd
(CAS:924869-17-0)METHYL 1,3-BENZOXAZOLE-5-CARBOXYLATE

Purity:99.9%
Quantity:200kg
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